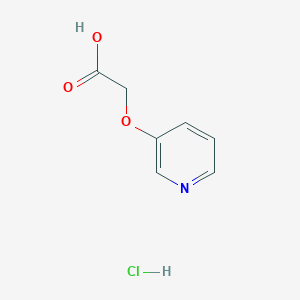
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Generation of Structurally Diverse Compounds
A study by Roman (2013) discusses the generation of a structurally diverse library through alkylation and ring closure reactions starting from a related ketonic Mannich base derived from 2-acetylthiophene. This work highlights the utility of the base compound in synthesizing a wide range of derivatives, including dithiocarbamates, thioethers, and various ring-closed products like pyrazolines and pyridines, showcasing its versatility in chemical synthesis (Roman, 2013).
Synthesis and Characterization of Pyrrole Derivatives
Singh, Rawat, and Sahu (2014) synthesized and characterized a pyrrole chalcone derivative, demonstrating the compound's utility in forming heterocyclic compounds such as oxiranes and pyridines. Their work also involves quantum chemical calculations to correlate experimental data, providing insights into the electronic structure and potential reactivity of the derivative (Singh et al., 2014).
Antimicrobial Activity of Pyrrolin-2-ones
The antimicrobial properties of substituted 3-hydroxy-3-pyrrolin-2-ones, which include derivatives similar to the compound , were investigated by Gein et al. (2001). They synthesized a series of these derivatives and evaluated their antimicrobial properties, finding that some possess significant activity. This research underscores the potential pharmacological applications of these compounds (Gein et al., 2001).
Fluorescent Probe Development for CO2 Detection
Wang et al. (2015) developed novel fluorescent probes based on a core structure similar to the compound of interest for the detection of low levels of carbon dioxide. Their research demonstrates the application of these compounds in developing sensors for real-time and quantitative detection of CO2, which is crucial for both biological and environmental monitoring (Wang et al., 2015).
Synthesis of Heterocyclic Systems
Research by Obydennov et al. (2014) explores the synthesis of 6-arylcomanic acids from pyrones via deformylative rearrangement and a ring-opening/ring-closure sequence. This study highlights the compound's utility in organic synthesis, particularly in the construction of complex heterocyclic systems, showcasing its potential in synthetic organic chemistry (Obydennov et al., 2014).
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-4-12-28-16-8-5-7-15(14-16)19-18(20(25)17-9-6-13-29-17)21(26)22(27)24(19)11-10-23(2)3/h5-9,13-14,19,26H,4,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVOBQCJXCXMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2695840.png)


![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2695844.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate](/img/structure/B2695851.png)

![Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate](/img/structure/B2695855.png)

![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)

![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)